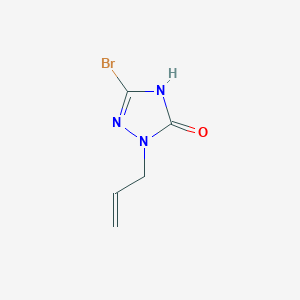

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Description

Properties

IUPAC Name |

5-bromo-2-prop-2-enyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-3-9-5(10)7-4(6)8-9/h2H,1,3H2,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISPDSITPPJNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides and Formamides

One of the most common approaches involves cyclization of hydrazides with formamides or related compounds. This method is often performed under microwave irradiation to enhance yield and reduce reaction time.

| Method | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization of hydrazides | Hydrazides + Formamides | Microwave irradiation, no catalyst | Moderate to high |

Research Findings:

This method offers a straightforward route to 1,2,4-triazoles, with microwave irradiation significantly improving efficiency. The process involves initial formation of hydrazides, followed by intramolecular cyclization to form the heterocycle.

Substitution on Pre-formed 1,2,4-Triazoles

Another approach involves nucleophilic substitution reactions on existing 1,2,4-triazole rings, particularly at the N-1 or N-4 positions, followed by halogenation or allylation.

| Method | Starting Material | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-alkylation or halogenation | 1,2,4-Triazole | Alkyl halides, halogenating agents | N-alkyl or halogen derivatives |

Research Findings:

This method is useful for introducing specific substituents like allyl groups or halogens such as bromine, which are critical for the target compound.

Specific Preparation of this compound

The synthesis of This compound can be approached via a multi-step process involving initial formation of a 1,2,4-triazole core, followed by selective halogenation and allylation.

Stepwise Synthesis Pathway

Step 1: Formation of 1,2,4-Triazole-5-ol

- Starting from hydrazine derivatives and formic acid derivatives, cyclization yields the 1,2,4-triazol-5-ol core.

- The reaction typically proceeds under reflux in polar solvents like ethanol or acetic acid, with or without catalysts.

Step 2: Bromination at the 3-position

- Bromination is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or under electrophilic conditions.

- The reaction selectively introduces bromine at the 3-position of the heterocycle.

Step 3: Allylation at N-1

- The N-1 position is allylated using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

- Solvent choice (e.g., acetone or DMF) influences the efficiency of the allylation.

Reaction Scheme and Data Table

Note: The exact yields depend on reaction conditions and purity of starting materials.

Research Findings and Data Analysis

Recent studies emphasize the importance of reaction conditions, catalysts, and solvents in optimizing yields and selectivity:

- Microwave-assisted synthesis significantly shortens reaction times and enhances yields for heterocycle formation.

- Radical bromination using NBS is effective for selective halogenation at the 3-position, with control over reaction temperature preventing over-bromination.

- Allylation at N-1 is facilitated by suitable bases and solvents, with potassium carbonate in acetone or DMF providing high efficiency.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazides | Hydrazines + Formamides | Microwave, no catalyst | Fast, high yield | Requires specific precursors |

| Nucleophilic substitution | 1,2,4-Triazole | Alkyl halides + base | Selective substitution | Over-alkylation risk |

| Halogenation + Allylation | Triazol-5-ol derivatives | NBS, allyl bromide, bases | Precise functionalization | Multiple steps needed |

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The triazole ring can undergo reduction to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and halides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

Reduction Reactions: Dihydro or tetrahydro derivatives of the triazole ring.

Scientific Research Applications

Chemistry

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol serves as a crucial building block in organic synthesis. It is utilized in:

- Ligand Formation: Acts as a ligand in coordination chemistry to form complexes with transition metals.

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles (e.g., amines) to yield new derivatives .

Biology

The compound has been extensively studied for its biological activities:

- Antimicrobial Properties: It exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of triazoles have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 0.25 | Gentamicin |

| Escherichia coli | 0.5 | Ampicillin |

- Antifungal Activity: Research indicates that triazole derivatives possess antifungal properties that can be leveraged in treating fungal infections .

Medicine

The compound is being investigated for its potential use in drug development:

- Pharmacological Activity: It has shown promise as an antiviral agent and may be effective against viral pathogens through its interaction with specific biochemical pathways .

- Cancer Research: Studies have highlighted its role in chemoprevention and chemotherapy due to its ability to inhibit cancer cell proliferation .

Industrial Applications

In the industrial sector, this compound is used in:

- Agrochemicals Production: Utilized in the formulation of pesticides and herbicides due to its biological activity against pests.

- Dyes and Pigments: Employed in the synthesis of dyes owing to its chemical reactivity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Mohammed et al. (2019) demonstrated that N-allyl derivatives of triazoles exhibited superior antimycobacterial activity compared to traditional treatments like isoniazid. The study reported MIC values indicating high efficacy against both drug-resistant and susceptible strains of Mycobacterium tuberculosis .

Case Study 2: Anticancer Activity

Research published in MDPI highlighted that mercapto-substituted 1,2,4-triazoles showed significant chemotherapeutic effects on cancer cell lines. The findings suggest that modifications to the triazole structure can enhance anticancer properties .

Mechanism of Action

The mechanism of action of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

Key Observations :

- The allyl group in the target compound allows for further functionalization (e.g., Diels-Alder reactions), a feature absent in methyl-substituted analogs .

- ’s benzoxazole-thione derivative exhibits distinct reactivity in metal coordination due to the C=S group, unlike the hydroxylated target compound .

Biological Activity

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a heterocyclic compound belonging to the triazole family. Its structure features an allyl group, a bromine atom, and a hydroxyl group attached to the triazole ring, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding. The compound can inhibit specific enzymes by binding to their active sites, significantly affecting metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzyme activity by occupying active sites.

- Cell Signaling Modulation : It can activate or inhibit signaling pathways that influence cell proliferation and apoptosis.

- Gene Expression : The compound affects transcription factors, thereby altering gene expression related to metabolic processes.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial properties. In particular, studies have shown that this compound demonstrates effective antimicrobial activity against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values reported for these strains suggest potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Antifungal and Antiviral Properties

In addition to antimicrobial activity, triazole derivatives are known for their antifungal properties. Compounds similar to this compound have been studied for their effectiveness against fungal pathogens. Moreover, some studies suggest potential antiviral activities against specific viruses .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

The biochemical profile of this compound highlights its role in various biochemical reactions:

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening : A study demonstrated that derivatives with an allyl substituent exhibited superior antimicrobial properties against drug-resistant strains of Mycobacterium tuberculosis compared to traditional antibiotics like isoniazid .

- Inhibition Studies : Research indicated that the compound effectively inhibited specific cytochrome P450 isoforms involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs .

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) showed that triazole derivatives could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the allyl group via nucleophilic substitution and (2) bromination. For allylation, reacting a triazole precursor (e.g., 1H-1,2,4-triazol-5-ol) with allyl bromide in the presence of a catalyst like tetra--butyl ammonium bromide under reflux conditions (e.g., methanol, 60–80°C) is effective . Bromination can be achieved using bromine sources (e.g., -bromosuccinimide) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize side reactions . Yield optimization requires strict control of stoichiometry, reaction time, and purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- H NMR : The allyl group exhibits characteristic doublets for the terminal vinyl protons ( ppm) and a multiplet for the central CH ( ppm). The bromo-substituted triazole ring shows deshielded aromatic protons near ppm .

- IR Spectroscopy : Stretching vibrations for the triazole ring (C=N at 1520–1560 cm) and hydroxyl group (O–H at 3200–3400 cm) confirm functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement, as demonstrated for structurally related triazole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for brominated 1,2,4-triazoles?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To address this:

- Perform solvent-dependent NMR studies to identify tautomeric forms (e.g., triazole-OH vs. keto-enol tautomers) .

- Use DFT calculations with implicit solvent models (e.g., PCM) to simulate spectra under experimental conditions .

- Compare experimental X-ray structures with computed geometries to validate bond lengths and angles .

Q. How can the reactivity of the allyl group in this compound be exploited in further functionalization?

- Methodological Answer : The allyl group participates in:

- Electrophilic addition : React with halogens (e.g., Br) in CCl to form dibromo derivatives.

- Cycloaddition : Use Diels-Alder conditions (e.g., maleic anhydride, 100°C) to generate six-membered heterocycles .

- Oxidation : Convert to an epoxide using -CPBA (meta-chloroperbenzoic acid) in dichloromethane .

Monitor reactions via TLC and characterize products using HRMS and C NMR.

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, based on structural analogs?

- Methodological Answer :

- Antifungal Activity : Follow protocols for brominated indazoles, using microdilution assays against Candida albicans and Aspergillus fumigatus .

- Enzyme Inhibition : Test COX-2 inhibition via fluorometric assays (e.g., Cayman Chemical Kit), referencing triazole-based COX-2 inhibitors .

- Antioxidant Potential : Use DPPH radical scavenging assays with IC determination .

Safety and Stability Considerations

Q. What are the critical storage protocols for this compound to prevent decomposition?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.